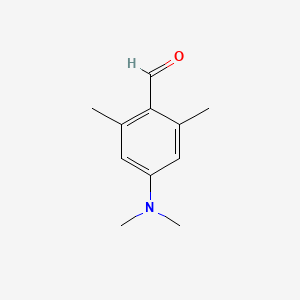

4-(Dimethylamino)-2,6-dimethylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-5-10(12(3)4)6-9(2)11(8)7-13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDNDYGTXADGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599919 | |

| Record name | 4-(Dimethylamino)-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4980-19-2 | |

| Record name | 4-(Dimethylamino)-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(Dimethylamino)-2,6-dimethylbenzaldehyde, both ¹H and ¹³C NMR provide critical insights into its specific structural features.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d6, reveals distinct signals corresponding to the different types of protons in the molecule. researchgate.net The aldehydic proton characteristically appears at the most downfield region of the spectrum, a consequence of the strong deshielding effect of the carbonyl group. The protons of the dimethylamino group give rise to a singlet, indicating their chemical equivalence. The aromatic protons and the protons of the two methyl groups on the benzene (B151609) ring also produce characteristic signals.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic (-CHO) | ~10.2 | Singlet |

| Aromatic (Ar-H) | ~6.4 | Singlet |

| Dimethylamino (-N(CH₃)₂) | ~2.9 | Singlet |

| Aromatic Methyl (Ar-CH₃) | ~2.5 | Singlet |

| Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield chemical shift. The aromatic carbons show a range of signals depending on their substitution pattern and electronic environment. The carbons of the dimethylamino and the aromatic methyl groups appear in the upfield region of the spectrum.

| Carbon Type | Chemical Shift (δ, ppm) |

| Aldehydic Carbonyl (C=O) | ~193 |

| Aromatic C-N | ~155 |

| Aromatic C-CH₃ | ~140 |

| Aromatic C-H | ~110 |

| Aromatic C-CHO | ~129 |

| Dimethylamino (-N(CH₃)₂) | ~40 |

| Aromatic Methyl (Ar-CH₃) | ~20 |

| Note: The chemical shifts are approximate and based on typical values for similar structures. |

Comparative NMR Studies of this compound and its Derivatives

Comparing the NMR spectra of this compound with its parent compound, 4-(dimethylamino)benzaldehyde (B131446), and other derivatives reveals important structural effects.

In 4-(dimethylamino)benzaldehyde , the aromatic protons exhibit a more complex splitting pattern (an AA'BB' system) due to their coupling. chemicalbook.com The introduction of the two methyl groups at the 2 and 6 positions in this compound simplifies the aromatic region of the ¹H NMR spectrum to a singlet, as the two aromatic protons become chemically equivalent.

The ¹³C NMR spectrum of 4-(dimethylamino)benzaldehyde shows signals for the unsubstituted aromatic carbons, which are absent in the 2,6-dimethyl derivative. chemicalbook.comnih.gov For instance, the ¹³C chemical shifts for 4-(dimethylamino)benzaldehyde are observed around 190.8 ppm (C=O), 154.1 ppm (C-N), 131.8 ppm (Ar-CH), 129.8 ppm (C-CHO), 111.0 ppm (Ar-CH), and 39.6 ppm (-N(CH₃)₂).

Comparison with a related compound like 4-methylbenzaldehyde (B123495) further highlights the electronic influence of the dimethylamino group. The ¹³C NMR spectrum of 4-methylbenzaldehyde shows the carbonyl carbon at approximately 192.2 ppm and the aromatic carbons at 145.4, 134.4, 129.8, and 129.7 ppm, with the methyl carbon at 21.8 ppm. hmdb.ca The strong electron-donating nature of the dimethylamino group in this compound causes a significant upfield shift of the aromatic carbon signals compared to 4-methylbenzaldehyde.

Infrared (IR) Spectroscopy

Identification of Characteristic Vibrational Modes and Functional Groups

The IR spectrum of this compound provides valuable information about the functional groups present in the molecule. The most prominent absorption band is due to the stretching vibration of the carbonyl group (C=O) of the aldehyde, which is typically observed in the range of 1680-1700 cm⁻¹. researchgate.net The conjugation of the carbonyl group with the aromatic ring and the presence of the electron-donating dimethylamino group can influence the exact position of this band.

Other characteristic vibrational modes include the C-H stretching of the aldehyde group, which appears as a pair of weak bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups is found just below 3000 cm⁻¹. The C-N stretching of the dimethylamino group gives rise to a band in the region of 1350-1250 cm⁻¹. The aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. nist.gov

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aldehydic C-H Stretch | 2820, 2720 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Carbonyl (C=O) Stretch | 1680-1700 |

| Aromatic C=C Stretch | 1600-1450 |

| C-N Stretch | 1350-1250 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions, arising from electronic transitions within the molecule. The presence of the chromophoric aldehyde group and the auxochromic dimethylamino group, both conjugated with the benzene ring, leads to intense π → π* transitions.

For the parent compound, 4-(dimethylamino)benzaldehyde, a strong absorption maximum (λ_max) is observed around 340-350 nm in various solvents. nist.govresearchgate.netnist.gov This absorption is attributed to an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-withdrawing aldehyde group. The introduction of the two methyl groups at the ortho positions in this compound is expected to cause a slight shift in the absorption maximum due to steric and electronic effects. The steric hindrance between the dimethylamino group and the ortho-methyl groups can lead to a twisting of the dimethylamino group out of the plane of the benzene ring, which may affect the extent of conjugation and, consequently, the energy of the electronic transitions.

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of molecules with a donor-acceptor structure, such as this compound, is typically characterized by an intense absorption band in the near-UV or visible region. This band is generally attributed to a π→π* electronic transition with a significant intramolecular charge transfer (ICT) character. In this transition, electron density is moved from the electron-donating dimethylamino group to the electron-accepting aldehyde group.

A hypothetical table of absorption maxima for this compound in various solvents, based on the expected trend for similar compounds, is presented below. It is important to note that these are representative values and not experimental data for the specified compound.

| Solvent | Polarity Index | λabs (nm) |

|---|---|---|

| n-Hexane | 0.1 | ~350 |

| Toluene | 2.4 | ~365 |

| Dichloromethane | 3.1 | ~380 |

| Acetone | 5.1 | ~390 |

| Acetonitrile (B52724) | 5.8 | ~395 |

| Ethanol | 4.3 | ~400 |

| Methanol | 5.1 | ~405 |

Quantitative Spectroscopic Analysis (e.g., Molar Extinction Coefficients)

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For compounds with strong ICT transitions, the molar extinction coefficients are typically high, often in the range of 104 to 105 M-1cm-1.

Specific molar extinction coefficients for this compound are not available in the reviewed literature. However, related p-aminocinnamic acids have been reported to have molar extinction coefficients in the range of 16,500 to 41,800 M-1cm-1 in different solvents. researchgate.net It is expected that this compound would exhibit values in a similar order of magnitude.

Solvatochromic Investigations on Absorption Profiles

Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent. This phenomenon is particularly pronounced in "push-pull" molecules like this compound, where the ground state and the excited state have different dipole moments.

An increase in solvent polarity generally leads to a stabilization of the more polar excited state to a greater extent than the ground state. This results in a decrease in the energy difference between the two states and, consequently, a bathochromic (red) shift in the absorption maximum. This positive solvatochromism is a strong indicator of an ICT process. Studies on derivatives of this compound confirm that an increase in solvent polarity shifts the absorption to lower energy regions. nih.gov

Fluorescence Spectroscopy and Emission Characteristics

The fluorescence properties of this compound are also expected to be strongly influenced by its intramolecular charge transfer character and the surrounding solvent environment.

Determination of Emission Maxima and Band Shapes

Upon excitation, the molecule reaches an excited state from which it can relax to the ground state by emitting a photon (fluorescence). The emission spectrum is typically broad and unstructured for ICT compounds in solution. The position of the emission maximum is highly sensitive to the solvent polarity.

A hypothetical table of emission maxima for this compound in various solvents is presented below, illustrating the expected solvatochromic trend. These are not experimental values.

| Solvent | Polarity Index | λem (nm) |

|---|---|---|

| n-Hexane | 0.1 | ~420 |

| Toluene | 2.4 | ~440 |

| Dichloromethane | 3.1 | ~465 |

| Acetone | 5.1 | ~480 |

| Acetonitrile | 5.8 | ~490 |

| Ethanol | 4.3 | ~500 |

| Methanol | 5.1 | ~510 |

Measurement of Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For many ICT compounds, the quantum yield is highly dependent on the solvent, as the solvent polarity can influence the rates of radiative and non-radiative decay pathways.

No specific fluorescence quantum yield data for this compound has been found in the surveyed literature.

Solvatochromic Effects on Emission Spectra

Similar to the absorption spectra, the emission spectra of this compound are expected to exhibit strong positive solvatochromism. The excited state of ICT molecules is significantly more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more, leading to a larger red shift in the emission spectrum compared to the absorption spectrum. This results in an increase in the Stokes shift (the difference between the absorption and emission maxima) with increasing solvent polarity. This behavior is a classic signature of ICT and TICT states. Studies on derivatives of this compound have shown that an increase in solvent polarity leads to a shift in the fluorescence to lower energy regions. nih.gov

Mechanisms of Fluorescence Enhancement and Quenching

The fluorescence behavior of donor-acceptor aromatic compounds like this compound is governed by complex photophysical processes, primarily the phenomenon of Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting benzaldehyde (B42025) moiety. The resulting excited state can exist in different conformations, which dictates the fluorescence properties.

A widely accepted model to explain the fluorescence of similar molecules, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN) and 4-(dimethylamino)benzaldehyde (DMABA), is the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov According to this model, after initial excitation to a locally excited (LE) state, a structural relaxation can occur, involving the rotation of the dimethylamino group relative to the plane of the benzene ring. nih.gov This rotation leads to a highly polar, charge-separated TICT state, which is stabilized in polar solvents. nih.govresearchgate.net

The fluorescence spectrum of such compounds often exhibits dual fluorescence, meaning two distinct emission bands corresponding to the LE and TICT states. researchgate.netrsc.org

Fluorescence Enhancement : The emission from the TICT state is significantly influenced by the surrounding environment. In polar solvents, the TICT state is stabilized, which can enhance its emission intensity. niscpr.res.innih.gov The steric hindrance introduced by the two methyl groups at positions 2 and 6 in this compound is expected to play a crucial role. This steric crowding can affect the rotational dynamics of the dimethylamino group, potentially influencing the rate of TICT state formation and its final geometry, thereby modulating the fluorescence quantum yield and the relative intensity of the TICT emission band. nih.gov

Electrochemical Studies

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the reduction and oxidation processes of a molecule. researchgate.netresearchgate.net For this compound, the redox behavior is dictated by the presence of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group on the aromatic ring.

The molecule is expected to undergo both oxidation and reduction at specific potentials.

Oxidation : The dimethylamino group is an electron-rich moiety and is therefore susceptible to oxidation. This process involves the removal of an electron to form a radical cation. The potential at which this occurs is influenced by the electronic environment of the aromatic ring.

Reduction : The aldehyde group is electrophilic and can be reduced. This typically involves the addition of electrons and protons (from the solvent or electrolyte) to form a benzyl (B1604629) alcohol derivative. tesisenred.net In aprotic media, it would form a radical anion upon the first reduction step.

The following table presents illustrative redox potential values for related compounds to provide context for the expected electrochemical behavior of this compound.

| Compound | Process | Potential (V) | Reference Electrode | Conditions |

|---|---|---|---|---|

| PRODAN (structurally related dye) | Reduction (quasireversible) | -0.88 | NHE | Aqueous buffer (pH 7.3) |

| PRODAN (structurally related dye) | Reduction (reversible) | -1.85 | NHE | Acetonitrile |

| Benzaldehyde Derivatives | Reduction to Benzyl Alcohol | -1.3 to -1.8 | Hg/HgO | Aqueous alkaline solution |

Data for PRODAN is included to illustrate redox potentials of a related dimethylamino-substituted aromatic compound. nih.govnih.gov Data for Benzaldehyde derivatives provides a general range for aldehyde reduction. tesisenred.net

Photophysical Properties and Excited State Dynamics

Intramolecular Charge Transfer (ICT) Processes

A key feature anticipated in the excited-state dynamics of 4-(Dimethylamino)-2,6-dimethylbenzaldehyde is the occurrence of intramolecular charge transfer (ICT). This process involves the redistribution of electron density from the electron-rich donor moiety (dimethylamino group) to the electron-deficient acceptor moiety (aldehyde group) upon absorption of light.

In molecules like this compound, the dimethylamino group serves as a potent electron donor, while the benzaldehyde (B42025) moiety functions as the electron acceptor. Upon photoexcitation, an electron is promoted to a higher energy molecular orbital, leading to a significant change in the molecule's electronic distribution. This excited state, often referred to as an ICT state, is characterized by a large dipole moment due to the spatial separation of charge.

Studies on the analogous compound, 4-(dimethylamino)benzaldehyde (B131446) (DMABA), have provided substantial insight into these donor-acceptor interactions. Theoretical calculations and spectroscopic studies have shown that the nature of the lowest singlet excited states in such molecules can be described as a transition from a locally excited (LE) state to a twisted intramolecular charge transfer (TICT) state. The TICT model posits that after initial excitation, a torsional motion around the bond connecting the donor group to the aromatic ring leads to a more complete charge separation and a more stable, lower-energy excited state. This process is often associated with the phenomenon of dual fluorescence, where emission from both the LE and TICT states is observed.

The efficiency and characteristics of the ICT process are profoundly influenced by the nature of the electron-donating and withdrawing groups. The dimethylamino group in this compound is a strong electron donor due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring.

The presence of two methyl groups at the ortho positions (2 and 6) relative to the aldehyde group in this compound is expected to have a significant steric and electronic impact on the ICT process. Sterically, these methyl groups can force the aldehyde group out of the plane of the benzene (B151609) ring, which may affect the conjugation and, consequently, the energy levels of the molecular orbitals involved in the charge transfer. Electronically, methyl groups are weakly electron-donating, which could slightly modulate the electron-accepting strength of the benzaldehyde moiety.

Research on related donor-acceptor systems has demonstrated that increasing the electron-donating strength of the substituent generally leads to a more pronounced ICT character in the excited state. This is typically observed as a larger Stokes shift (the difference between the absorption and emission maxima) and a greater sensitivity of the fluorescence to the polarity of the solvent.

Photoisomerization Mechanisms

Photoisomerization, the light-induced conversion between different isomers of a molecule, is another potential excited-state pathway for compounds like this compound. This process can involve changes in the geometric arrangement of atoms, such as E-Z (trans-cis) isomerization around a double bond.

For instance, in donor-acceptor Stenhouse adducts (DASAs), a class of photoswitchable molecules, light absorption triggers a reversible E-Z isomerization, leading to a cyclization reaction. rsc.orgnih.gov This process is highly dependent on the electronic nature of the donor and acceptor groups. The rate of isomerization and the stability of the different isomers can be tuned by modifying these substituents. rsc.org The photochemistry of benzaldehyde itself involves complex pathways, including isomerization and fragmentation, often proceeding through triplet excited states. nih.gov

The potential for this compound to act as a photoswitch depends on the reversibility of any photoinduced isomerization. A true photoswitch can be reversibly converted between two or more stable states by different wavelengths of light. This behavior is highly sought after for applications in molecular electronics, data storage, and photopharmacology. wikipedia.org

In analogous systems like DASAs, the photoswitching process between a colored linear isomer and a colorless cyclized form can be fully reversible with visible light in organic solvents. rsc.org The thermal stability of the isomers and the quantum yields of the forward and reverse photoreactions are critical parameters that determine the efficiency of a photoswitch. For this compound, the specific dynamics of its excited states would dictate whether a stable photoisomer can be formed and if its reversion can be controlled by light or temperature.

Environmental Sensitivity of Photophysical Behavior

The photophysical properties of molecules with significant charge transfer character, such as this compound, are often highly sensitive to their local environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) with a change in solvent polarity. oup.com

The excited ICT state, having a larger dipole moment than the ground state, is stabilized to a greater extent by polar solvents. evidentscientific.com This leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum as the solvent polarity increases. uomustansiriyah.edu.iq The absorption spectrum is generally less affected by solvent polarity. This strong solvatochromic fluorescence is a hallmark of ICT processes. nih.gov

The following table illustrates the solvatochromic shift observed in the fluorescence of a related compound, 4-aminophthalimide, in various solvents, demonstrating the profound effect of the environment on the emission properties of ICT compounds.

| Solvent | Dielectric Constant (ε) | Fluorescence Emission Maximum (nm) |

| Cyclohexane | 2.02 | 401 |

| Dioxane | 2.21 | 425 |

| Chloroform | 4.81 | 460 |

| Ethyl Acetate | 6.02 | 470 |

| Acetone | 20.7 | 495 |

| Acetonitrile (B52724) | 37.5 | 510 |

| Water | 80.1 | 531 |

| (Data for the analogous compound 4-aminophthalimide, a known solvatochromic dye) nih.gov |

This environmental sensitivity makes compounds like this compound potential candidates for use as fluorescent probes to characterize the polarity of microenvironments, such as in biological systems or polymer matrices. nih.gov

Computational Chemistry and Advanced Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule and predicting its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. In the analysis of 4-(Dimethylamino)-2,6-dimethylbenzaldehyde, DFT would be used to determine the molecule's optimized geometric structure, including bond lengths, bond angles, and dihedral angles.

Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d,p) or larger are commonly employed to achieve reliable results. These calculations would reveal the impact of the electron-donating dimethylamino group and the sterically hindering ortho-methyl groups on the geometry of the benzaldehyde (B42025) ring and the carbonyl group. The planarity of the molecule, charge distribution, and dipole moment would also be key outputs of DFT calculations. For analogous molecules like 4-(Dimethylamino)benzaldehyde (B131446), DFT has been successfully used to correlate calculated vibrational frequencies with experimental IR and Raman spectra.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

To understand the electronic transitions that give rise to a molecule's UV-visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. By applying TD-DFT to the optimized ground-state geometry of this compound, researchers can predict the wavelengths of maximum absorption (λmax), excitation energies, and the oscillator strengths of these transitions.

This analysis helps in assigning the observed spectral bands to specific electronic transitions, such as π → π* or n → π* transitions. For this molecule, a key focus would be the intramolecular charge transfer (ICT) transition from the electron-rich dimethylamino group to the electron-accepting benzaldehyde moiety. The calculations would likely be performed considering solvent effects, using models like the Polarizable Continuum Model (PCM), to simulate experimental conditions more accurately.

Molecular Orbital Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity.

Calculation and Interpretation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The energies of the HOMO and LUMO and the gap between them (the HOMO-LUMO gap) are calculated using DFT. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A smaller HOMO-LUMO gap generally suggests that a molecule is more easily excitable and more chemically reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-donating dimethylamino group and the phenyl ring, while the LUMO would be concentrated on the electron-withdrawing benzaldehyde group. The energy gap is a crucial parameter for predicting the molecule's electronic absorption properties and its potential use in optoelectronic applications. From the HOMO and LUMO energy values, various global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived.

Analysis of Charge Density Distribution

Understanding the distribution of electron density is key to predicting a molecule's reactive sites. A Molecular Electrostatic Potential (MEP) map, generated from DFT calculations, visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas prone to nucleophilic attack.

Spectroscopic Parameter Prediction and Validation

A primary goal of computational chemistry is to predict spectroscopic data that can be validated against experimental measurements. By calculating parameters such as vibrational frequencies (for IR and Raman spectroscopy) and electronic transition energies (for UV-Vis spectroscopy), a direct comparison with experimental spectra can be made. The excellent agreement often found between high-level DFT calculations and experimental data for similar molecules provides confidence in the assignment of spectral features and the understanding of the underlying molecular structure and dynamics. For example, studies on the related 4-(Dimethylamino)benzaldehyde have shown strong correlation between DFT-calculated vibrational modes and those observed via Inelastic Neutron Scattering (INS), infrared, and Raman spectroscopy.

Theoretical Prediction of ¹H and ¹³C NMR Chemical Shifts

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods has become an invaluable tool for the structural elucidation of organic molecules. Density Functional Theory (DFT) is the most common and effective method for these predictions. The typical approach involves the geometry optimization of the molecule of interest, followed by the calculation of the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. These absolute shielding values are then converted into chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS).

For a molecule like this compound, theoretical calculations would provide insights into the electronic environment of each proton and carbon atom. The expected ¹H NMR spectrum would show distinct signals for the aldehydic proton, the aromatic protons, the N-methyl protons, and the protons of the methyl groups on the aromatic ring. Similarly, the ¹³C NMR spectrum would provide predicted chemical shifts for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the N-methyl carbons, and the ring methyl carbons.

Table 1: Representative Theoretical vs. Experimental Chemical Shifts for a Related Compound (4-(Dimethylamino)benzaldehyde) in CDCl₃ This table is illustrative and based on typical computational accuracy for similar molecules, as specific theoretical data for the target compound was not available in the provided search results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) rsc.org | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) rsc.org |

|---|---|---|---|---|

| Aldehydic H | 9.75 | 9.73 | - | - |

| Aromatic H (ortho to CHO) | 7.75 | 7.73 | - | - |

| Aromatic H (ortho to N(CH₃)₂) | 6.71 | 6.69 | - | - |

| N-Methyl H | 3.10 | 3.08 | - | - |

| Carbonyl C | 190.2 | 190.4 | - | - |

| Aromatic C (ipso-CHO) | 125.5 | 125.3 | - | - |

| Aromatic C (ortho to CHO) | 132.3 | 132.1 | - | - |

| Aromatic C (ortho to N(CH₃)₂) | 111.0 | 111.1 | - | - |

| Aromatic C (ipso-N(CH₃)₂) | 154.6 | 154.4 | - | - |

| N-Methyl C | 40.0 | 40.2 | - | - |

Computational Vibrational Frequency Analysis (IR and Raman)

Computational vibrational analysis is a powerful technique for assigning the intricate vibrational modes of a molecule observed in its infrared (IR) and Raman spectra. By employing DFT calculations, it is possible to predict the vibrational frequencies and their corresponding intensities. These calculations are typically performed after a geometry optimization to ensure that the molecule is at a stationary point on the potential energy surface. The resulting theoretical spectra can then be compared with experimental data to provide a detailed and reliable assignment of the observed vibrational bands.

For this compound, a computational vibrational analysis would elucidate the characteristic stretching, bending, and torsional modes of its functional groups. Key vibrational modes would include the C=O stretching of the aldehyde group, the C-N stretching of the dimethylamino group, the aromatic C=C stretching, and the various C-H vibrations of the aromatic ring and the methyl groups. Studies on the closely related 4-(dimethylamino)benzaldehyde have successfully utilized DFT methods (such as PBE and B3LYP) with basis sets like 6-311G(d,p) to perform detailed vibrational assignments nih.gov. These studies provide a solid foundation for interpreting the vibrational spectra of this compound, with the understanding that the additional methyl groups will introduce their own characteristic vibrations and potentially influence the frequencies of the other modes through electronic and steric effects.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 4-(Dimethylamino)benzaldehyde This table is based on computational studies of the related compound 4-(dimethylamino)benzaldehyde and serves as an illustrative example.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C=O Stretch | 1685 | Strong | Medium |

| Aromatic C=C Stretch | 1605, 1530 | Medium-Strong | Strong |

| C-N Stretch | 1370 | Strong | Medium |

| Aldehyde C-H Stretch | 2820, 2740 | Medium | Medium |

| Aromatic C-H Stretch | 3050-3100 | Medium | Strong |

| N-CH₃ Stretch | 2800-2950 | Medium | Medium |

| Ring-CH₃ Stretch | 2850-2980 | Medium | Medium |

Theoretical Modeling of Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) is a widely used computational method for modeling the electronic absorption and emission spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of electronic transitions. Similarly, by optimizing the geometry of the first excited state, it is possible to model the emission spectrum and predict properties such as the fluorescence wavelength and the Stokes shift.

For this compound, TD-DFT calculations would be expected to predict a strong absorption band in the UV-visible region, corresponding to a π → π* transition. This transition would likely involve the intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-withdrawing benzaldehyde moiety. Computational studies on the parent compound, 4-(dimethylamino)benzaldehyde, have shown that TD-DFT calculations at the B3LYP/6-31G(d,p) level can accurately predict the λmax of this ICT band . The emission spectrum of this compound would also be of significant interest, as related "push-pull" molecules are often fluorescent. Theoretical modeling could provide insights into the nature of the emitting state and how its geometry differs from the ground state researchgate.netnih.govdtic.mil.

Table 3: Predicted Absorption and Emission Properties of 4-(Dimethylamino)benzaldehyde in Ethanol This table is based on a computational study of the related compound 4-(dimethylamino)benzaldehyde and serves as an illustrative example.

| Property | Predicted Value |

|---|---|

| Absorption λmax (nm) | 316, 309, 272 |

| Major Transition | HOMO → LUMO (π → π*) |

| Oscillator Strength (f) | High for the main ICT band |

| Emission λmax (nm) | Not available in cited sources |

| Stokes Shift (nm) | Not available in cited sources |

Nonlinear Optical (NLO) Properties Calculations

Theoretical Determination of Polarizability and Hyperpolarizability

The nonlinear optical (NLO) properties of a molecule, which describe its response to a strong electromagnetic field, can be quantified by its polarizability (α) and hyperpolarizability (β). Computational chemistry provides a powerful means to predict these properties, offering insights into the potential of a molecule for applications in optoelectronics and photonics. DFT calculations are commonly employed to determine the static and frequency-dependent polarizability and first-order hyperpolarizability tensors.

For this compound, the presence of a strong electron-donating group (dimethylamino) and an electron-withdrawing group (aldehyde) connected by a π-conjugated system suggests that it may possess significant NLO properties. Theoretical calculations would likely reveal a large dipole moment and a significant first-order hyperpolarizability (β). The magnitude of β is a key indicator of second-order NLO activity. Computational studies on similar "push-pull" organic molecules have demonstrated that DFT methods can provide reliable predictions of their NLO properties mdpi.comresearchgate.netscirp.orgnih.gov. The calculated values can be compared to those of well-known NLO materials, such as urea, to assess the potential of the compound.

Table 4: Representative Calculated NLO Properties for a "Push-Pull" Benzaldehyde Derivative This table presents illustrative values based on computational studies of similar organic NLO molecules, as specific data for the target compound was not available in the provided search results.

| Property | Computational Method | Predicted Value |

|---|---|---|

| Dipole Moment (μ) in Debye | B3LYP/6-31G(d,p) | ~5-7 D |

| Polarizability (α) in 10⁻²⁴ esu | B3LYP/6-31G(d,p) | ~20-30 |

| First-order Hyperpolarizability (β) in 10⁻³⁰ esu | B3LYP/6-31G(d,p) | ~15-25 |

Solvent Influence on Calculated NLO Features

The NLO properties of molecules can be significantly influenced by their surrounding environment, particularly the polarity of the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the calculated polarizability and hyperpolarizability. These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute molecule, thereby affecting its electronic structure and NLO response.

For a charge-transfer molecule like this compound, it is generally expected that the first-order hyperpolarizability (β) will increase with increasing solvent polarity. This is because a polar solvent can stabilize the charge-separated excited state, leading to a smaller energy gap and a larger transition dipole moment, both of which contribute to a larger β value. Computational studies on various organic NLO chromophores have consistently shown this trend, where the calculated hyperpolarizability is enhanced in polar solvents compared to the gas phase or nonpolar solvents asianresassoc.orgresearchgate.net. Therefore, theoretical investigations into the solvent effects on this compound would be crucial for understanding its NLO behavior in realistic environments and for designing materials with optimized NLO properties.

Molecular Geometry and Conformational Studies

The three-dimensional structure of a molecule is fundamental to its physical and chemical properties. Computational chemistry provides essential tools for determining the most stable molecular geometry and exploring the conformational landscape of flexible molecules. Geometry optimization calculations, typically performed using DFT or ab initio methods, can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For this compound, a key structural question is the planarity of the molecule. In the related compound 4-(dimethylamino)benzaldehyde, both the aldehyde and dimethylamino groups are found to be essentially coplanar with the benzene (B151609) ring, which maximizes π-conjugation nih.govresearchgate.net. However, the presence of two methyl groups at the 2 and 6 positions in this compound introduces significant steric hindrance. This steric crowding could force the aldehyde and/or the dimethylamino group to twist out of the plane of the aromatic ring. A computational conformational analysis would involve rotating the key dihedral angles (e.g., the C-C bond to the aldehyde and the C-N bond to the dimethylamino group) to map the potential energy surface and identify the lowest energy conformers. Such studies are crucial for understanding how the substitution pattern affects the molecular geometry, which in turn influences the electronic, spectroscopic, and NLO properties of the molecule.

Table 5: Key Geometric Parameters for 4-(Dimethylamino)benzaldehyde from DFT Calculations This table is based on a computational study of the related compound 4-(dimethylamino)benzaldehyde and serves as a reference for the expected geometry, which would be modified by the additional methyl groups in the target compound.

| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |

|---|---|

| C=O Bond Length (Å) | 1.21 |

| C-N Bond Length (Å) | 1.37 |

| Ring C-C Bond Lengths (Å) | 1.39 - 1.41 |

| C-CHO Dihedral Angle (°) | ~0 |

| C-N(CH₃)₂ Dihedral Angle (°) | ~0 |

Lack of Available Data for Thermochemical Properties of this compound

A comprehensive search of scientific literature and chemical databases has revealed no specific experimental or computational data for the thermochemical properties, such as the heat of formation or binding energy, of the chemical compound this compound.

While information is available for the related compound 4-(Dimethylamino)benzaldehyde, including computational studies utilizing Density Functional Theory (DFT) to determine some of its thermodynamic parameters, similar research focused specifically on the 2,6-dimethyl substituted variant could not be located.

The existence of this compound is confirmed through its listing by chemical suppliers and the availability of spectroscopic data, such as ¹H NMR spectra. However, this confirmation of its synthesis and basic characterization does not extend to the public availability of its thermochemical properties.

Therefore, the requested section on , specifically subsection 5.6. Thermochemical Properties (e.g., Heat of Formation, Binding Energy), cannot be provided at this time due to the absence of relevant research findings for this compound.

Chemical Reactivity and Synthetic Utility of 4 Dimethylamino 2,6 Dimethylbenzaldehyde

Condensation Reactions for Scaffold Construction

Condensation reactions are a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular scaffolds. masterorganicchemistry.comchemcess.com For aldehydes, these reactions typically involve the nucleophilic attack on the electrophilic carbonyl carbon. While 4-(dimethylamino)-2,6-dimethylbenzaldehyde possesses the requisite aldehyde functionality, its participation in condensation reactions is profoundly influenced by the steric hindrance imposed by the two ortho-methyl groups. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, often requiring more forcing reaction conditions or specialized catalytic systems compared to unhindered analogues like 4-(dimethylamino)benzaldehyde (B131446). eurjchem.comsigmaaldrich.com

Sterically hindered benzaldehydes are generally considered challenging substrates in reactions like the Knoevenagel and Benzoin condensations. eurjchem.comrsc.org For instance, studies on the Benzoin condensation have shown that an ortho-methyl substituent can significantly lower reaction yields, and substrates with two ortho-substituents may fail to react under standard conditions. eurjchem.com This suggests that the construction of scaffolds using this compound via these pathways requires careful optimization to overcome the steric barrier.

The reaction of an aldehyde with a primary amine to form an imine (often called a Schiff base) is a fundamental condensation reaction that proceeds via a carbinolamine intermediate followed by dehydration. masterorganicchemistry.com This reaction is crucial for the synthesis of a wide variety of compounds and ligands. This compound is capable of undergoing this transformation with various amine nucleophiles.

The general mechanism involves the nucleophilic addition of the primary amine to the aldehyde's carbonyl group, followed by a series of proton transfer steps and the eventual elimination of a water molecule to form the C=N double bond of the imine. masterorganicchemistry.com While this is a characteristic reaction of aldehydes, the steric hindrance from the 2,6-dimethyl groups on the benzaldehyde (B42025) ring can affect the reaction rate and the position of the equilibrium. The bulky environment around the carbonyl group can slow down the initial nucleophilic attack by the amine. Consequently, achieving high yields may necessitate elevated temperatures, the use of acid catalysts to activate the aldehyde, or methods for the removal of water to drive the equilibrium toward product formation.

| Nucleophile Type | Product | General Reaction Conditions |

| Primary Aliphatic Amines | N-Alkyl Imine | Acid catalysis (e.g., acetic acid), solvent (e.g., ethanol, toluene), often with water removal (e.g., Dean-Stark apparatus) |

| Primary Aromatic Amines (Anilines) | N-Aryl Imine (Schiff Base) | Similar to aliphatic amines; reactivity can be influenced by electronics of the aniline. |

| Hydrazines | Hydrazone | Typically proceeds readily, often used for characterization of carbonyls. |

| Semicarbazide | Semicarbazone | Reaction is often quantitative and forms crystalline products. |

Aldehyde-Specific Transformations and Modifications

The aldehyde functional group is one of the most versatile in organic chemistry, readily undergoing both oxidation and reduction to afford other important functional groups.

The oxidation of an aldehyde to a carboxylic acid is a common and synthetically useful transformation. This process involves the conversion of the C-H bond of the aldehyde group into a C-O bond. For this compound, this reaction would yield 4-(Dimethylamino)-2,6-dimethylbenzoic acid. The analogous, unhindered 4-(dimethylamino)benzaldehyde is known to be oxidized to 4-(dimethylamino)benzoic acid. researchgate.net While the steric hindrance in the target molecule does not prevent this transformation, it might influence the choice of oxidant and reaction conditions. Strong oxidizing agents are generally effective for this purpose.

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic or acidic aqueous solution, often requires heating. |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone solvent, room temperature. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, mild conditions; forms a silver mirror. wikipedia.org |

| Pinnick Oxidation (NaClO₂ with a scavenger) | Buffered aqueous solution (e.g., t-butanol/water with 2-methyl-2-butene), mild and selective for aldehydes. |

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, typically achieved with high efficiency. vanderbilt.edu This reaction involves the addition of two hydrogen atoms across the C=O double bond. For this compound, this pathway leads to the formation of (4-(Dimethylamino)-2,6-dimethylphenyl)methanol. Unlike condensation reactions, the steric hindrance at the ortho positions is less likely to impede the reduction, as the hydride reagents used are typically small. A wide variety of reagents can accomplish this transformation, ranging from complex metal hydrides to catalytic hydrogenation.

| Reducing Agent | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., methanol, ethanol), room temperature, mild and selective. |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic ether solvents (e.g., diethyl ether, THF), more powerful than NaBH₄. |

| Catalytic Hydrogenation (H₂/catalyst) | H₂ gas, metal catalyst (e.g., Pd, Pt, Ni) on a solid support (e.g., carbon), various solvents. vanderbilt.edu |

| Diisobutylaluminium Hydride (DIBAL-H) | Aprotic solvents (e.g., toluene, hexanes), often at low temperatures. acs.org |

Role as a Key Intermediate in Complex Organic Synthesis

Despite the challenges posed by steric hindrance, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its hindered nature can be strategically exploited to achieve specific chemical outcomes.

A documented application of this compound is in the synthesis of 4-(dimethylamino)-2,6-dimethylcinnamaldehyde. researchgate.net In this synthesis, this compound is reacted with acetaldehyde (B116499) in what constitutes a Knoevenagel-type condensation reaction. This transformation demonstrates its utility in carbon-carbon bond formation to extend a molecular framework, adding an α,β-unsaturated aldehyde moiety. Such cinnamaldehyde (B126680) derivatives are important structural motifs in various biologically active compounds and materials. researchgate.net This specific example underscores the role of this compound as a building block for constructing larger, functionalized organic molecules.

Advanced Materials and Optoelectronic Applications of 4 Dimethylamino 2,6 Dimethylbenzaldehyde Derivatives

Development of Fluorescent Dyes and Probes

The strong fluorescence exhibited by derivatives of 4-(dimethylamino)-2,6-dimethylbenzaldehyde makes them highly suitable for the development of specialized dyes and sensors.

Applications as Laser Dyes

Derivatives of 4-(dimethylamino)benzaldehyde (B131446) are integral to the creation of high-performance laser dyes. A prominent example is the laser dye DCM, which incorporates a 4-(dimethylamino)styryl moiety. DCM is recognized for its efficient and tunable light emission, making it valuable in various laser systems. luxottica.comresearchgate.net These dyes are essential for scientific and industrial processes that depend on laser technology, including spectroscopy and optical engineering. The performance of these dyes is often dependent on the solvent used, which can influence the lasing wavelength and efficiency.

The compound [2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]-propanedinitrile, commonly known as DCM, is a well-characterized laser dye derivative. luxottica.com Its lasing properties in different solvents are detailed below.

| Pump Source | Solvent | Lasing Range (nm) | Peak Wavelength (nm) |

| N2 Laser | DMSO | 615-688 | 640 |

| N2 Laser | Ethanol | 610-685 | 637 |

| Flashlamp | Ethanol | 615-670 | 650 |

| Ar+ Laser | Propylene Carbonate/EG | 605-728 | 650 |

Design of Fluorescent Probes for Specific Chemical or Physical Sensing (e.g., metal ions)

The 4-(dimethylamino)benzaldehyde framework is a versatile platform for designing fluorescent probes for the detection of various analytes, particularly heavy metal ions, which pose significant environmental and health risks. rsc.orgdntb.gov.ua These fluorescent sensors are valued for their operational simplicity, high sensitivity, and selectivity. nih.govresearchgate.net

The design of these probes often involves modifying the aldehyde group to create a specific binding site for the target ion. The interaction between the probe and the metal ion alters the intramolecular charge transfer characteristics of the molecule, leading to a detectable change in fluorescence, such as quenching or enhancement. nih.gov

For instance, a novel colorimetric and fluorescent probe for monitoring Cu²⁺ ions was developed from a derivative, (7-(diethylamino)-2-oxo-2H-chromen-3-yl)methylene)-4-(dimethylamino) benzohydrazide (HL). nih.govresearchgate.net Another widely used compound in sensor design is 4-([4-(dimethylamino)phenyl]azo)benzoic acid (DABCYL), which functions as an effective fluorescence quencher in the development of aptamer-based sensors for detecting ions like Hg²⁺. nih.gov The sensitivity of these probes can be exceptionally high, with limits of detection often reaching nanomolar (nM) concentrations. nih.gov

| Probe/Sensor System | Target Ion | Limit of Detection (LOD) | Linear Range | Reference |

| Aptamer-based sensor with DABCYL | Hg²⁺ | 10 nM | 10 nM - 200 nM | nih.gov |

| (7-(diethylamino)-2-oxo-2H-chromen-3-yl)methylene)-4-(dimethylamino) benzohydrazide | Cu²⁺ | Not Specified | Not Specified | nih.govresearchgate.net |

Nonlinear Optical (NLO) Materials Development

Derivatives of 4-(dimethylamino)benzaldehyde are excellent candidates for nonlinear optical (NLO) materials due to their significant hyperpolarizabilities, which arise from the strong intramolecular charge transfer between the electron-donating dimethylamino group and an electron-accepting part of the molecule. northwestern.edursc.org NLO materials are crucial for technologies like frequency conversion in solid-state lasers and optical switching. nih.govmdpi.com

Research has focused on creating "push-pull" systems where the 4-(dimethylamino)phenyl group acts as the donor. Stilbazolium salts derived from 4-(dimethylamino)benzaldehyde, such as trans-4'-(dimethylamino)-N-R-4-stilbazolium cations, have been synthesized and studied for their NLO properties. northwestern.edu The electronic absorption spectra of these dyes show intense intramolecular charge-transfer bands in the visible region. By modifying the acceptor strength of the pyridinium ring, the NLO response can be tuned. northwestern.edu The second-order NLO properties, particularly the first hyperpolarizability (β), are of primary interest and can be measured using techniques like hyper-Rayleigh scattering.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Solar Concentrators

The high fluorescence quantum yields of 4-(dimethylamino)benzaldehyde derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and luminescent solar concentrators (LSCs).

In OLEDs, these materials can function as the emissive layer, converting electrical energy into light. A derivative of the laser dye DCM, (E)-2-(2-(4-(dimethylamino)styryl)-6-((3-hydroxyphenoxy)methyl)-4H-pyran-4-ylidene)malononitrile, has been successfully used to fabricate and characterize an OLED device. researchgate.netlnu.edu.ua The performance of such OLEDs demonstrates the potential of this class of materials for creating efficient and color-tunable displays and lighting.

In LSCs, fluorescent dyes are embedded in a transparent waveguide. They absorb sunlight over a broad spectral range and re-emit it at a longer wavelength. This emitted light is then guided by total internal reflection to the edges of the waveguide, where it is concentrated onto small-area photovoltaic cells. The laser dye DCM is a candidate for use in LSCs due to its strong absorption in the solar spectrum and high fluorescence efficiency. researchgate.net

Integration into Nanomaterials and Nanocomposites

The functional groups of this compound allow for its integration into various nanomaterials, where it can impart specific optical or chemical properties.

Role as Organic Additives in Nanoparticle Synthesis

The aldehyde functionality of this compound and its derivatives can be utilized in the synthesis of nanoparticles. It can react to form Schiff base ligands, which can then coordinate with metal ions. These metal-organic complexes can serve as precursors for the thermal decomposition synthesis of metal oxide nanoparticles. This approach offers a route to control the size and morphology of the resulting nanoparticles. Furthermore, derivatives can be incorporated into fluorescent organic nanoparticles (FONs), which have gained attention as probes for detecting metal ions in aqueous solutions due to their ease of preparation and tunable optical properties. rsc.org

Impact on Optical Properties of Inorganic Nanostructures

While direct studies on the functionalization of inorganic nanostructures with this compound are not extensively documented in publicly available research, the principles of surface modification of nanoparticles with organic ligands allow for a scientifically grounded projection of its potential impact. The introduction of aromatic aldehydes onto the surface of inorganic nanoparticles, such as quantum dots (QDs) or metal oxide nanoparticles, can significantly alter their optical and electronic properties. cd-bioparticles.netcd-bioparticles.net This modification is typically achieved through chemical synthesis methods that control the density and distribution of the aldehyde groups on the nanoparticle surface. cd-bioparticles.net

The this compound molecule possesses a strong electron-donating dimethylamino group and an electron-withdrawing aldehyde group, connected through a π-conjugated system. This donor-π-acceptor (D-π-A) structure is known to give rise to interesting optical phenomena. When anchored to the surface of an inorganic nanostructure, this molecule could influence the nanoparticle's properties in several ways:

Surface Passivation and Quantum Yield Enhancement: The aldehyde group can covalently bind to the surface of nanoparticles, passivating surface defects. This is particularly relevant for quantum dots, where surface traps can quench photoluminescence. By tying up dangling bonds, this compound could enhance the photoluminescence quantum yield (PLQY) of the QDs, a measure of their light-emitting efficiency. nih.gov The bulky 2,6-dimethylphenyl structure might also provide steric hindrance, preventing aggregation and further enhancing stability and optical performance.

Charge Transfer Interactions: The D-π-A nature of the molecule can facilitate charge transfer between the nanoparticle and the organic ligand. Upon photoexcitation of the nanoparticle, an electron or hole could be transferred to the ligand, or vice versa. This can lead to the formation of a charge-separated state, which can alter the emission wavelength (solvatochromism) and lifetime of the nanoparticle. Such interactions are crucial for applications in photocatalysis and light-harvesting devices.

Modification of Refractive Index and Light Scattering: The incorporation of a layer of organic molecules on the surface of inorganic nanoparticles can modify the effective refractive index of the nanocomposite material. nih.gov This can be used to tune the light scattering properties of nanoparticle dispersions, which is important for applications in coatings, optical filters, and transparent composites. nih.gov

The table below summarizes the potential effects of surface functionalization with a molecule like this compound on the optical properties of inorganic nanostructures, based on established principles.

| Property Affected | Potential Impact of this compound Functionalization | Rationale |

| Photoluminescence Quantum Yield (PLQY) | Increase | Passivation of surface defects, reducing non-radiative recombination pathways. |

| Emission Wavelength (Color) | Shift (Red or Blue) | Alteration of the electronic environment of the nanoparticle due to charge transfer interactions. |

| Photostability | Increase | Covalent attachment and steric hindrance can protect the nanoparticle surface from degradation. |

| Dispersion and Aggregation | Improved Stability | Steric bulk of the 2,6-dimethylphenyl groups can prevent nanoparticle agglomeration. |

| Nonlinear Optical Properties | Enhancement | The D-π-A structure of the ligand can contribute to the overall third-order nonlinear optical susceptibility of the nanocomposite. |

Photochromic Systems and Molecular Switches (e.g., Fulgides)

Photochromic compounds are molecules that can reversibly change between two isomeric forms with different absorption spectra upon irradiation with light. nih.govwikipedia.org Fulgides are a well-known class of photochromic compounds based on a bismethylene-succinic anhydride core. wikipedia.org The synthesis of fulgides often involves the Stobbe condensation of an aromatic or heterocyclic aldehyde with a methylene succinate derivative. nih.gov

While there is no specific literature detailing the synthesis of fulgides from this compound, the general synthetic route provides a clear pathway for its potential use. The reaction of this compound with a suitable succinate ester in the presence of a base would be the initial step. Subsequent hydrolysis and dehydration would then yield the corresponding fulgide. nih.gov

The incorporation of the this compound moiety into a fulgide structure is expected to have a significant impact on its photochromic properties:

Absorption Characteristics: The strong electron-donating dimethylamino group would likely cause a bathochromic (red) shift in the absorption spectrum of the open form of the fulgide. This is due to the extension of the π-conjugated system and the intramolecular charge transfer character.

Switching Wavelengths: The wavelengths of light required to induce the photoisomerization between the open and closed forms would be influenced by the electronic properties of the aromatic substituent. The electron-rich nature of the this compound group could make the molecule more sensitive to visible light.

Thermal Stability: The thermal stability of the colored, closed form of a fulgide is a critical parameter for applications in optical data storage. The steric hindrance provided by the two methyl groups at the 2 and 6 positions of the benzene (B151609) ring could potentially influence the kinetics of the thermal back-reaction, possibly enhancing the stability of the closed form.

Fulgimides, which are analogues of fulgides with a succinimide core instead of succinic anhydride, offer improved stability towards hydrolysis and provide a point of attachment for further functionalization. wikipedia.orgnih.gov A fulgimide derived from this compound could be synthesized by reacting the corresponding fulgide with a primary amine. nih.gov Such derivatives could be used to create more complex molecular switch architectures. researchgate.net

The table below outlines the expected properties of a hypothetical fulgide derived from this compound.

| Property | Expected Characteristic | Rationale |

| Color of Open Form | Pale Yellow to Orange | Extended π-conjugation due to the dimethylamino group. |

| Color of Closed Form | Deeply Colored (e.g., Red, Blue, or Green) | Formation of a cyclic, highly conjugated system. |

| Photochromic Transition | Reversible upon UV/Visible light irradiation | Characteristic property of fulgides. |

| Thermal Stability of Closed Form | Potentially Enhanced | Steric effects from the 2,6-dimethyl groups may hinder the thermal ring-opening reaction. |

| Fatigue Resistance | Dependent on the overall molecular structure | The stability of the molecule to repeated switching cycles. |

Sensing Applications Beyond Fluorescence (e.g., Electrochemical Sensors derived from analogous compounds)

While fluorescent sensors based on benzaldehyde (B42025) derivatives are common, there is growing interest in sensing platforms that utilize other detection methods, such as electrochemical sensors. These sensors offer advantages in terms of cost, portability, and the ability to operate in turbid or colored samples. nih.govmdpi.com Although there are no specific reports on electrochemical sensors derived directly from this compound, research on analogous compounds, particularly 4-(Dimethylamino)benzaldehyde, demonstrates the potential of this class of molecules in electrochemical sensing.

A notable example is the use of 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone as an ionophore in a potentiometric sensor for the determination of mercury(II) ions. researchgate.net In this application, the thiosemicarbazone derivative acts as a selective complexing agent for Hg(II) ions. The formation of a stable complex at the electrode-solution interface leads to a change in the electrode potential, which can be correlated to the concentration of mercury in the sample. researchgate.net

Another relevant example is the development of an iodide-selective electrode using a Bis-Dimethylaminobenzaldehyde Schiff-Base Cobalt(II) Complex as a neutral carrier. jst.go.jp This sensor exhibits a preferential potentiometric response to iodide ions, with a near-Nernstian behavior over a wide concentration range. jst.go.jp The Schiff base ligand, synthesized from 4-(Dimethylamino)benzaldehyde, plays a crucial role in the selective recognition of iodide ions.

These examples highlight a general strategy for developing electrochemical sensors: the derivatization of the aldehyde group to create a ligand with high affinity and selectivity for a specific analyte. The 4-(Dimethylamino) group in these molecules often contributes to the electronic properties of the ligand and can enhance its coordinating ability.

The table below summarizes the key performance characteristics of electrochemical sensors based on derivatives of the analogous compound, 4-(Dimethylamino)benzaldehyde.

| Sensor Type | Analyte | Key Performance Metrics | Reference |

| Potentiometric Ion-Selective Electrode | Mercury(II) | Linear Range: 5 x 10⁻⁶–0.1 M; Detection Limit: Not specified in abstract; Fast Response Time | researchgate.net |

| Potentiometric Ion-Selective Electrode | Iodide | Linear Range: 9.0 x 10⁻⁷ - 1.0 x 10⁻¹ M; Detection Limit: 6.8 x 10⁻⁷ M; Near-Nernstian Slope of -53.0 mV/decade | jst.go.jp |

The presence of the 2,6-dimethyl groups in this compound could introduce steric effects that might influence the binding affinity and selectivity of its derivatives for certain analytes. Further research into the synthesis and characterization of electrochemical sensors based on derivatives of this compound is warranted to explore these potential advantages.

Conclusion and Future Research Perspectives

Synthesis of Major Academic Findings

Academic research on 4-(Dimethylamino)-2,6-dimethylbenzaldehyde has primarily focused on its role as a functionalized aromatic aldehyde for organic synthesis. The compound is structurally defined by a benzaldehyde (B42025) core with a strong electron-donating dimethylamino group at the para-position and two methyl groups at the ortho-positions relative to the aldehyde group. ontosight.ai This substitution pattern imparts significant steric hindrance around the formyl group, a feature that influences its reactivity.

The principal documented application of this compound is as a chemical intermediate. ontosight.ai It has been successfully utilized as a precursor in the synthesis of more complex molecules, such as p-aminocinnamaldehyde derivatives. researchgate.net Spectroscopic characterization, including ¹H NMR, has been performed to confirm its structure in the context of these synthetic applications. researchgate.net While its potential has been noted in broader industrial fields like pharmaceuticals, agrochemicals, and material science, specific examples of its use as a building block in these areas are not extensively detailed in peer-reviewed literature. ontosight.ai Furthermore, preliminary studies have suggested its potential as an enzyme inhibitor, although specific targets and mechanisms of action remain largely unexplored. ontosight.ai

The table below summarizes the fundamental properties and established findings for the compound.

| Property | Data/Finding | Reference |

| Molecular Formula | C₁₁H₁₅NO | ontosight.ai |

| Molecular Weight | 177.24 g/mol | ontosight.ai |

| Chemical Class | Substituted Benzaldehyde | ontosight.ai |

| Known Roles | Synthetic Intermediate, Chemical Precursor | ontosight.airesearchgate.net |

| Documented Reactions | Synthesis of p-aminocinnamaldehydes | researchgate.net |

| Potential Applications | Pharmaceuticals, Agrochemicals, Material Science, Enzyme Inhibition | ontosight.ai |

Identification of Emerging Research Areas and Unexplored Potential

The current body of research on this compound is limited, leaving a wide scope for future investigation. The compound's unique combination of steric hindrance and electronic properties presents numerous unexplored opportunities.

A primary emerging research area is the systematic investigation of its biological activity. While its potential as an enzyme inhibitor has been suggested, a comprehensive screening against various enzyme classes is warranted. ontosight.ai The sterically encumbered dimethylamino-substituted phenyl moiety could serve as a novel scaffold for developing selective inhibitors. Derivatives produced from this aldehyde, such as Schiff bases, chalcones, and other heterocyclic compounds, could be synthesized and evaluated for a range of bioactivities, including antimicrobial, antioxidant, and anticancer properties.

In the realm of materials science, its potential as a monomer or building block for functional polymers is entirely unexplored. ontosight.ai The electron-rich aromatic ring and reactive aldehyde group could be leveraged for the synthesis of novel conjugated polymers, dyes, or materials with non-linear optical properties. The steric bulk imparted by the ortho-methyl groups could influence polymer architecture, potentially leading to materials with unique solubility, thermal stability, or morphological characteristics.

The following table outlines key research questions that represent significant unexplored potential.

| Research Domain | Key Unexplored Questions |

| Medicinal Chemistry | What is the specific enzyme inhibitory profile of the compound and its derivatives? Can novel bioactive heterocycles be synthesized from this aldehyde? |

| Materials Science | Can this compound be used to synthesize novel polymers or dyes? How do the ortho-methyl groups affect the photophysical and material properties of its derivatives? |

| Organic Synthesis | What is the full scope of its reactivity in condensation, cycloaddition, and multicomponent reactions, especially considering its steric hindrance? |

| Photochemistry | How does the substitution pattern influence the photophysical properties (e.g., fluorescence, phosphorescence) compared to its less-hindered analogue, 4-(dimethylamino)benzaldehyde (B131446)? |

Proposed Future Methodological Advancements and Interdisciplinary Research Opportunities

Future progress in understanding and utilizing this compound will benefit significantly from the adoption of modern synthetic methodologies and interdisciplinary approaches.

Interdisciplinary research offers the most promising avenues for unlocking the compound's potential. A synergistic approach combining synthetic chemistry with computational modeling would be particularly valuable. Density Functional Theory (DFT) calculations could be used to predict the compound's reactivity, electronic structure, and spectroscopic properties, guiding synthetic efforts and helping to rationalize experimental outcomes. acs.org

Collaboration between organic chemists and materials scientists could lead to the development of novel functional materials, such as sensors or organic light-emitting diodes (OLEDs), by incorporating this sterically hindered, electron-rich moiety into larger systems. acs.org Similarly, joint projects with chemical biologists could accelerate the discovery of new bioactive agents by screening the compound and its derivatives in targeted biological assays, informed by computational docking studies.

The table below details proposed methodological and interdisciplinary approaches for future research.

| Approach | Description | Potential Impact |

| Advanced Synthesis | Application of one-pot reactions, visible-light photoredox catalysis, and transient directing group strategies for C-H functionalization. liberty.edunih.govresearchgate.net | Increased efficiency, reduced environmental impact, and access to novel derivatives. |

| Computational Chemistry | Use of DFT and other ab initio methods to model reaction mechanisms, predict spectroscopic properties, and assess potential for non-linear optical applications. acs.org | Rational design of experiments and new materials; deeper understanding of structure-property relationships. |

| Materials Science Integration | Incorporation of the aldehyde or its derivatives into polymer backbones or as functional end-groups to create novel materials for electronic or optical applications. | Development of new functional polymers, dyes, and smart materials. |

| Chemical Biology Collaboration | Screening of a synthesized library of derivatives against specific biological targets (e.g., enzymes, receptors) coupled with molecular docking studies. | Discovery of new lead compounds for drug development. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Dimethylamino)-2,6-dimethylbenzaldehyde, and how can reaction efficiency be maximized?

- Methodology : A common approach involves refluxing substituted benzaldehyde derivatives with amine-containing precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Post-reaction, solvent removal via reduced-pressure evaporation followed by filtration yields the crude product . Optimization may include adjusting molar ratios, solvent polarity, or catalytic additives. For example, coupling agents like DCC and DMAP have been used in analogous aldehyde syntheses to enhance yields .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Spectroscopy : Use -NMR to confirm substituent positions (e.g., dimethylamino and methyl groups). For instance, aldehyde protons typically appear as sharp singlets near δ 9.5–10.5 ppm, while aromatic protons show splitting patterns dependent on substitution .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves hydrogen-bonding networks and molecular packing. CCDC deposition (e.g., 2032776) provides reference data .

- Chromatography : HPLC with UV detection or derivatization (e.g., hydrazine reagents) ensures purity .

Q. What purification strategies are effective for isolating this compound?

- Methodology : Recrystallization from ethanol or ethyl acetate/hexane mixtures is preferred due to moderate solubility in polar solvents. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) can resolve byproducts from incomplete substitution .

Q. How do solubility properties impact experimental design for this compound?

- Data : Similar aldehydes (e.g., 4-hydroxybenzaldehyde) exhibit solubility of ~8.45 mg/mL in water at 25°C but are freely soluble in ethanol and organic solvents. Pre-solubilization in ethanol is recommended for aqueous reactions .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and structural behavior of this compound?

- Methodology : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and non-covalent interactions (e.g., hydrogen bonding). Pairing with SCXRD data validates computational models .

Q. What mechanisms explain discrepancies in reaction yields between different synthetic protocols?

- Analysis : Contradictions may arise from steric hindrance (e.g., 2,6-dimethyl substitution) or competing side reactions (e.g., oxidation of dimethylamino groups). Controlled experiments varying solvent (polar vs. non-polar) and temperature can isolate key factors .

Q. How does the hydrogen-bonding network influence the compound’s crystallographic packing and stability?

- Findings : SCXRD data for analogous hydrazide derivatives reveal intermolecular N–H···O and C–H···π interactions stabilizing layered structures. Lattice energy calculations (e.g., using PIXEL) quantify these contributions .

Q. What derivatization strategies are suitable for detecting trace amounts of this aldehyde in complex matrices?

- Methodology : Derivatize with hydrazine-based reagents (e.g., dansylhydrazine or 4-hydrazinobenzoic acid) to form stable hydrazones, enhancing detectability via fluorescence or mass spectrometry .

Data Contradiction and Resolution

Q. Conflicting reports on the compound’s stability under acidic conditions: How to reconcile these?

- Resolution : While glacial acetic acid is used in synthesis , prolonged exposure to strong acids may protonate the dimethylamino group, altering reactivity. Controlled pH studies (pH 3–7) with real-time NMR monitoring can map degradation pathways.

Tables for Key Properties

| Property | Value/Description | Reference |

|---|---|---|

| Solubility (Water) | ~8–10 mg/mL (estimated from analogs) | |

| Boiling Point | ~219°C (similar to 2,6-dimethylbenzaldehyde) | |

| Crystal System | Monoclinic (observed in hydrazide analogs) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products